molecular formula C18H20FN5O4 B2566819 N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1235317-18-6

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Numéro de catalogue B2566819
Numéro CAS: 1235317-18-6
Poids moléculaire: 389.387
Clé InChI: LUPFWUCSMSVLJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H20FN5O4 and its molecular weight is 389.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research explored the effects of selective antagonists on orexin receptors, revealing a major role of orexin-1 receptor (OX1R) mechanisms in binge eating. Compounds such as SB-649868 showed selective reduction in binge eating for highly palatable food without affecting standard food intake, suggesting that OX1R antagonism could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Characterization of Novel Compounds

Studies have demonstrated the synthesis and potential therapeutic applications of novel compounds, including the development of COX2-specific inhibitors and PET radiotracers for studying CB1 cannabinoid receptors. These findings highlight the importance of novel synthetic pathways and molecular docking analyses in developing specific inhibitors for anti-inflammatory therapy and imaging agents for receptor studies (Srinivas et al., 2015), (Katoch-Rouse & Horti, 2003).

Pharmacokinetics and Metabolism of ALK Inhibitors

Research on novel anaplastic lymphoma kinase (ALK) inhibitors has shown that enzymatic hydrolysis in plasma can significantly affect the pharmacokinetics of these compounds. Efforts to minimize hydrolysis have led to the discovery of analogs stable in mouse plasma, although these more stable compounds exhibited reduced potency against ALK, indicating a balance between metabolic stability and therapeutic efficacy (Teffera et al., 2013).

Discovery of Antimycobacterial Agents

The synthesis and evaluation of spiro-piperidin-4-ones for antimycobacterial activity represent significant advances in tuberculosis treatment. One compound demonstrated superior in vitro activity against Mycobacterium tuberculosis, showing promise as a novel therapeutic option (Kumar et al., 2008).

Propriétés

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4/c19-13-1-3-14(4-2-13)21-18(27)24-8-5-12(6-9-24)11-20-16(25)17(26)22-15-7-10-28-23-15/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,25)(H,21,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPFWUCSMSVLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.